Kasugamycin phosphate
Description
Structure
2D Structure
Properties
CAS No. |
101651-86-9 |
|---|---|
Molecular Formula |
C14H28N3O13P |
Molecular Weight |
477.36 g/mol |
IUPAC Name |
2-amino-2-[(2R,3S,5S,6R)-5-amino-2-methyl-6-[(2R,3S,5S,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxyoxan-3-yl]iminoacetic acid;phosphoric acid |
InChI |
InChI=1S/C14H25N3O9.H3O4P/c1-3-5(17-12(16)13(23)24)2-4(15)14(25-3)26-11-9(21)7(19)6(18)8(20)10(11)22;1-5(2,3)4/h3-11,14,18-22H,2,15H2,1H3,(H2,16,17)(H,23,24);(H3,1,2,3,4)/t3-,4+,5+,6?,7+,8+,9-,10+,11?,14-;/m1./s1 |
InChI Key |
RBXKKZZNSAFMKD-YZKQBBCCSA-N |
SMILES |
CC1C(CC(C(O1)OC2C(C(C(C(C2O)O)O)O)O)N)N=C(C(=O)O)N.OP(=O)(O)O |
Isomeric SMILES |
C[C@@H]1[C@H](C[C@@H]([C@H](O1)OC2[C@@H]([C@H](C([C@@H]([C@@H]2O)O)O)O)O)N)N=C(C(=O)O)N.OP(=O)(O)O |
Canonical SMILES |
CC1C(CC(C(O1)OC2C(C(C(C(C2O)O)O)O)O)N)N=C(C(=O)O)N.OP(=O)(O)O |
Related CAS |
6980-18-3 (Parent) |
Synonyms |
kasugamycin phosphate |
Origin of Product |
United States |
Kasugamycin Biosynthesis and Metabolic Engineering
Elucidation of the Biosynthetic Pathway
The journey to understanding kasugamycin (B1663007) formation has involved detailed biochemical and genetic studies to identify the building blocks and the enzymatic machinery responsible for their assembly.
The biosynthesis of kasugamycin is a multi-step process catalyzed by a series of specialized enzymes. researchgate.net While the complete pathway has been a subject of ongoing research, several key enzymes have been identified and functionally characterized, revealing crucial steps in the formation of the kasugamine (B1673303) moiety and the final kasugamycin structure. researchgate.netnih.gov
KasQ Epimerase: Structural and functional analyses have identified KasQ as a crucial epimerase that primes the entire biosynthetic pathway. researchgate.netnih.gov Contrary to earlier proposals, recent studies have shown that KasQ catalyzes the conversion of UDP-N-acetylglucosamine (UDP-GlcNAc) to UDP-ManNAc, which is the initial step in the biosynthesis. researchgate.netnih.gov This finding was critical in re-evaluating the early stages of the pathway. researchgate.net Homology analysis shows that KasQ shares significant identity with other known UDP-N-acetylglucosamine 2-epimerases. nih.gov
Aminotransferases: The aminotransferase KasA is a key enzyme in the pathway. jmb.or.kr The gene encoding this enzyme, kasA, was used as a probe to screen a fosmid library, which successfully led to the isolation of the kasugamycin biosynthetic gene cluster. jmb.or.krjmb.or.kr Aminotransferases are predicted to be involved in the transamination of the C-4 position of the sugar intermediate. psu.edu
Dehydratases: The enzyme KasD has been identified as a dNDP-glucose 4,6-dehydratase. jmb.or.krjmb.or.krresearchgate.net It catalyzes the conversion of a dNDP-glucose substrate to its 4-keto-6-deoxy derivative, a common reaction in the biosynthesis of antibiotics containing deoxyhexose moieties. jmb.or.kr KasD was found to have a broad substrate specificity. jmb.or.krjmb.or.kr Other dehydratases, such as KasR (proposed as an NDP-hexose 3,4-dehydratase), are also believed to be involved in the series of dehydration steps required to form the kasugamine precursor. nih.govpsu.edu
| Enzyme | Gene | Function | Reference |
|---|---|---|---|
| KasQ | kasQ | UDP-N-acetylglucosamine 2-epimerase; primes the biosynthetic pathway. | researchgate.netnih.govnih.gov |
| KasA | kasA | Aminotransferase; key for isolating the gene cluster and likely involved in transamination. | jmb.or.krjmb.or.kr |
| KasD | kasD | dNDP-glucose 4,6-dehydratase; catalyzes an early dehydration step. | jmb.or.krjmb.or.krresearchgate.net |
| KasR | kasR | Putative NDP-hexose 3,4-dehydratase. | nih.gov |
Isotope labeling studies have been instrumental in identifying the primary metabolic precursors of the different moieties of kasugamycin. Early research using 14C-labeled compounds demonstrated that glucose and myo-inositol are incorporated into the kasugamine and D-chiro-inositol parts of the molecule, respectively. jst.go.jpnih.gov Furthermore, studies showed that both 1-14C-glycine and 2-14C-glycine were highly incorporated into the two-carbon side chain. jst.go.jp The nitrogen atom of glycine (B1666218) is specifically incorporated into the imino nitrogen of the carboxyformidoyl group. jst.go.jp
More recent isotope-feeding experiments have provided greater clarity on the immediate precursors. A study using 13C,15N-glucosamine confirmed that glucosamine/UDP-GlcNH2, rather than glucose/UDP-Glc, serves as the direct precursor for the formation of the kasugamine moiety. researchgate.netnih.gov
Metabolic flux analysis, a powerful tool for quantifying the flow of metabolites through cellular pathways, is increasingly being applied to understand and optimize the production of pharmaceuticals and other secondary metabolites. nih.gov While specific, detailed metabolic flux models for kasugamycin production are emerging, related metabolomic studies have begun to shed light on resistance mechanisms and metabolic bottlenecks. For instance, a metabolomic approach comparing kasugamycin-susceptible and -resistant strains of Xanthomonas oryzae revealed that downregulation of the pyruvate (B1213749) cycle is a key feature of resistance. frontiersin.orgnih.gov Such studies provide a rational basis for engineering metabolic and process scales to improve antibiotic production. nih.gov
Genetic Organization of Biosynthetic Gene Clusters
The genes required for antibiotic biosynthesis in Streptomyces are typically organized into discrete clusters on the chromosome. jmb.or.kr The elucidation of the kasugamycin (kas) gene cluster has provided a genetic blueprint of the pathway, including both the structural genes for enzyme synthesis and the complex regulatory networks that control their expression.
The biosynthetic gene cluster for kasugamycin was successfully isolated from Streptomyces kasugaensis. jmb.or.krjmb.or.kr Initial efforts involved screening a fosmid library using a probe for the aminotransferase gene, kasA, which led to the identification of a 22 kb DNA fragment containing 17 open reading frames (ORFs). jmb.or.krjmb.or.krresearchgate.net
Sequence analysis of this fragment revealed several key biosynthetic genes. jmb.or.krkoreascience.kr Among them, kasD was identified as the gene for dNDP-glucose 4,6-dehydratase. jmb.or.krjmb.or.kr The cluster was found to contain genes encoding enzymes homologous to those involved in other antibiotic biosynthetic pathways, such as oxidases, hydratases, epimerases, and glycosyltransferases. koreascience.kr The identified genes, including kasI, kasB, kasO, kasE, kasH, kasG, kasA, kasD, and kasC, were proposed to be directly involved in kasugamycin biosynthesis. koreascience.kr The organization of the gene cluster suggests that many of the genes are co-transcribed. nih.gov The entire set of genes necessary for biosynthesis is located between the kasB gene and the resistance gene ksR. koreascience.kr
| Gene | Proposed Function of Encoded Protein | Reference |
|---|---|---|
| kasA | Aminotransferase | jmb.or.krjmb.or.krkoreascience.kr |
| kasB | Glycine/D-amino acid oxidase | koreascience.kr |
| kasC | N-acetyl transferase | koreascience.kr |
| kasD | dNDP-hexose-4,6-dehydratase | jmb.or.krjmb.or.krkoreascience.kr |
| kasG | Glucosyl transferase | koreascience.kr |
| kasH | NDP-hexose-3-dehydratase | koreascience.kr |
| kasO | Monooxygenase | koreascience.kr |
The expression of the kasugamycin biosynthetic genes is tightly controlled by a network of regulatory proteins. Several key regulatory genes have been identified both within and flanking the main biosynthetic cluster. nih.govresearchgate.net
kasT : This gene encodes a DNA-binding protein that acts as a pathway-specific activator, similar to the StrR protein in streptomycin (B1217042) biosynthesis. nih.gov Deletion of kasT completely abolished kasugamycin production, highlighting its essential role as a positive regulator. nih.gov Conversely, overexpression of kasT in a low-yielding S. kasugaensis strain resulted in a 186% increase in the antibiotic titer. nih.govresearchgate.net The KasT protein has been shown to bind to the upstream regions of specific operons within the cluster, directly controlling their transcription. nih.gov
kasW and kasX : These genes encode a two-component regulatory system. nih.govresearchgate.net Both KasW and KasX appear to function as negative regulators. researchgate.netresearchgate.net Deletion of kasW or kasX individually in a low-yielding strain led to modest increases in kasugamycin production (12% and 19%, respectively). nih.govresearchgate.net In a high-yielding strain, the combined deletion of kasW/X resulted in a significant 58% increase in yield, from 6 g/L to 9.5 g/L. nih.govresearchgate.net
kasV : This gene, belonging to the MerR-family of regulators, also acts as a negative regulator. nih.govresearchgate.net Deletion of kasV in the low-yielding strain caused a remarkable 194% improvement in kasugamycin production. nih.govresearchgate.net
kasS : Identified as an isoprenylcysteine carboxyl methyltransferase, kasS also appears to have a regulatory role. nih.govresearchgate.net Its deletion in the low-yielding strain improved production by 22%. nih.gov However, its role appears to be strain-dependent, as its disruption in a high-yielding strain surprisingly decreased production. nih.govresearchgate.net
| Gene | Encoded Protein Family/Type | Regulatory Role | Effect of Manipulation | Reference |
|---|---|---|---|---|
| kasT | DNA-binding protein (StrR-like) | Positive | Deletion abolishes production; Overexpression increases titer by 186% (low-yield strain). | nih.govresearchgate.netnih.gov |
| kasW/kasX | Two-component system | Negative | Deletion of kasW/X increases yield by 58% (high-yield strain). | nih.govresearchgate.net |
| kasV | MerR-family regulator | Negative | Deletion increases production by 194% (low-yield strain). | nih.govresearchgate.net |
| kasS | Isoprenylcysteine carboxyl methyltransferase | Negative (strain-dependent) | Deletion increases production by 22% (low-yield strain) but decreases it in a high-yield strain. | nih.govresearchgate.net |
Biotechnological Strategies for Enhanced Kasugamycin Production
Leveraging the detailed knowledge of its biosynthesis and regulation, various biotechnological strategies have been developed to increase the production yield of kasugamycin. These approaches range from the genetic manipulation of the producing organism to the optimization of fermentation conditions.
One of the most successful strategies is the engineering of regulatory genes . As detailed previously, the targeted deletion of negative regulators (kasV, kasW, kasX) and the overexpression of the positive regulator (kasT) have led to significant improvements in kasugamycin titers in both low- and high-yielding strains of Streptomyces. nih.govresearchgate.net These results underscore that manipulating regulatory networks is a powerful tool for enhancing antibiotic bioproduction. researchgate.net
Another promising approach is the heterologous expression of the entire biosynthetic gene cluster. The kasugamycin gene cluster has been successfully expressed in host organisms like Streptomyces lividans and Rhodococcus erythropolis, demonstrating that production is possible outside of the native producer. manchester.ac.uk This strategy can be useful for overcoming limitations present in the original strain and for facilitating further genetic engineering in more tractable hosts.
Finally, fermentation process optimization offers a non-genetic method for boosting production. It has been demonstrated that applying a non-nutritional stress like a "pH shock" can dramatically enhance kasugamycin biosynthesis. dss.go.th This process involves shifting the culture pH from neutral to acidic for a period before returning it to neutral. dss.go.th A pH shock applied for 24 hours resulted in a kasugamycin productivity approximately 7-fold higher than that of the control culture without the pH shift. dss.go.thresearchgate.net This suggests that environmental signals can be used to trigger and promote the biosynthesis of secondary metabolites. researchgate.net
Mutagenesis and Directed Evolution in Producer Strains
The enhancement of kasugamycin production has been a significant goal in industrial microbiology, with traditional and modern genetic techniques playing a pivotal role. Mutagenesis, a long-standing method for improving microbial strains, involves inducing genetic changes to generate variants with desired properties, such as higher antibiotic yields. oup.com This process can be unintentional ('spontaneous mutation') or intentionally induced, and while many mutations can be detrimental, some prove beneficial for the overproduction of metabolites. oup.com For industrial cultures, the most common approach is to treat a population of a producer strain, like Streptomyces kasugaensis, with a mutagenic agent to a desired survival rate, then screen the surviving colonies for enhanced kasugamycin formation. oup.com
Directed evolution expands on this principle by applying an iterative process of mutation and selection to guide a protein or microbial strain toward a specific goal. nih.gov This engineering strategy begins with creating a library of mutant genes from a parent protein. nih.gov These variants are then expressed and screened for improved function, with the best-performing mutants selected as parents for subsequent rounds of mutation and selection. nih.govresearchgate.net This cyclical process allows for the stepwise accumulation of beneficial mutations, leading to a strain with significantly enhanced characteristics. researchgate.net
While random mutagenesis of the entire genome is a powerful tool, site-directed mutagenesis offers a more targeted approach, allowing for specific alterations in known gene clusters to modify their expression. nih.gov For filamentous bacteria like Streptomyces, which may not sporulate well, mycelia can be fragmented or used to prepare protoplasts before mutagenesis to ensure individual colonies can be screened effectively. oup.com These mutagenesis-based techniques are foundational for generating the genetic diversity necessary for screening and selecting superior kasugamycin-producing strains, which can then be further optimized using more precise genetic engineering technologies. researchgate.netresearchgate.net
Recombinant DNA and Genome Editing for Biosynthetic Optimization
Recombinant DNA technology and advanced genome editing tools like CRISPR-Cas9 have enabled precise and targeted modifications to the kasugamycin biosynthetic gene cluster, leading to significant improvements in antibiotic yield. researchgate.netresearchgate.netmdpi.com These genetic engineering technologies allow for controlled changes in the expression of specific genes, overcoming the limitations of random mutagenesis. nih.govresearchgate.net
Conversely, several genes have been identified as negative regulators of kasugamycin biosynthesis. The targeted deletion of these genes has consistently resulted in enhanced production. In a low-yielding S. kasugaensis strain, the individual deletion of genes kasW, kasX, kasV, and kasS improved kasugamycin production by 12%, 19%, 194%, and 22%, respectively. researchgate.net Similar strategies in a high-yielding S. microaureus strain, such as deleting the two-component system genes kasW/X, increased the yield by 58%, from 6 g/L to 9.5 g/L. researchgate.net These studies demonstrate that different engineering strategies may be required for optimizing low- and high-yielding strains. researchgate.net
The following table summarizes the impact of specific gene modifications on kasugamycin production in different producer strains.
Table 1: Effects of Gene Manipulation on Kasugamycin Production
| Producer Strain | Gene Modified | Modification | % Increase in Yield | Reference |
|---|---|---|---|---|
| S. kasugaensis BCRC12349 | kasT | Overexpression | 186% | researchgate.net |
| S. kasugaensis BCRC12349 | kasV | Deletion | 194% | researchgate.net |
| S. kasugaensis BCRC12349 | kasS | Deletion | 22% | researchgate.net |
| S. kasugaensis BCRC12349 | kasX | Deletion | 19% | researchgate.net |
| S. kasugaensis BCRC12349 | kasW | Deletion | 12% | researchgate.net |
Impact of Environmental Factors on Biosynthesis (e.g., pH Shock)
The biosynthesis of secondary metabolites like kasugamycin is highly influenced by environmental conditions. researchgate.net One of the most effective non-nutritional stress methods for enhancing kasugamycin production in batch cultures of Streptomyces kasugaensis is pH shock. dss.go.thnih.gov This process involves a sequential change in the culture's pH, typically from a neutral growth phase to a temporary acidic period, followed by a return to neutral conditions. dss.go.th
During the acidic phase (e.g., pH 3.5-4.0), the cell growth of S. kasugaensis is significantly reduced or completely inhibited. researchgate.netdss.go.th However, upon returning the culture to a neutral pH, cell growth resumes after a lag phase, and importantly, the rate of kasugamycin biosynthesis is dramatically enhanced compared to control cultures maintained at a constant neutral pH. dss.go.th This phenomenon is linked to the principle that secondary metabolite formation is often triggered in response to reduced growth opportunities. researchgate.netdss.go.th The temporary suppression of primary metabolism by the pH shock is believed to redirect cellular resources towards the production of kasugamycin. dss.go.th
Studies have shown that the duration of the acidic shock is a critical parameter. In a series of experiments testing shock durations of 6, 12, 24, and 48 hours, the most effective enhancement was achieved with a 24-hour pH shock, which resulted in a kasugamycin productivity approximately 7-fold higher than the control. dss.go.thnih.gov This environmental manipulation provides a powerful, non-genetic strategy for optimizing kasugamycin fermentation processes.
Table 2: Effect of pH Shock Duration on Kasugamycin Production in S. kasugaensis
| pH Shock Duration (hours) | Relative Productivity Increase | Key Observation | Reference |
|---|---|---|---|
| 0 (Control) | Baseline | Standard production under neutral pH. | dss.go.th |
| 6 | Moderate Increase | Enhanced production observed. | dss.go.th |
| 12 | Significant Increase | Further enhancement in productivity. | dss.go.th |
| 24 | ~7-fold Increase | Optimal duration for maximum productivity enhancement. | dss.go.thnih.gov |
Molecular Mechanism of Action of Kasugamycin
Ribosomal Inhibition of Protein Synthesis Initiation
Kasugamycin (B1663007) is a potent inhibitor of the initiation of protein synthesis in bacteria. nih.gov Its primary target is the 30S ribosomal subunit, where it binds and obstructs the canonical pathway of translation initiation. This process involves a series of molecular interactions that prevent the correct assembly of the initiation complex, a crucial prerequisite for protein synthesis to begin.
The inhibitory action of Kasugamycin begins with its binding to the 30S ribosomal subunit. nih.gov X-ray crystallography studies have precisely mapped the binding site of Kasugamycin within this subunit. nih.govnih.gov The drug settles into a pocket located in the messenger RNA (mRNA) channel, a critical path for the genetic template during translation. nih.govfrontiersin.org
This binding pocket is primarily formed by segments of the 16S ribosomal RNA (rRNA), specifically helices h24, h28, and h44. nih.govbiorxiv.org Kasugamycin establishes key contacts with universally conserved nucleotides within the 16S rRNA, most notably G926 in helix 28 and A794 in helix 24. nih.govnih.gov These interactions are crucial for holding the antibiotic in place. nih.gov Chemical probing experiments have confirmed these interactions, showing that Kasugamycin protects residues A794 and G926 from chemical modification. embopress.orgnih.gov The binding of Kasugamycin at this strategic location, between the head and platform of the 30S subunit, sets the stage for its disruptive effects on the subsequent steps of translation initiation. nih.gov
| Key Interacting Components with Kasugamycin |
| Ribosomal Subunit |
| rRNA Helices |
| Conserved Nucleotides |
By occupying a position within the mRNA channel, Kasugamycin directly interferes with the binding and proper path of the mRNA molecule. nih.govfrontiersin.org Structural analyses reveal that Kasugamycin mimics the structure of mRNA nucleotides, effectively acting as a placeholder that obstructs the channel. nih.govresearchgate.net This creates a steric clash with the mRNA backbone, particularly with nucleotides at positions –2 and –1 (relative to the P-site codon). nih.govnih.gov
The antibiotic's presence within this channel perturbs the trajectory of the mRNA as it threads through the ribosome. nih.govbiorxiv.org This interference is a key aspect of its inhibitory mechanism, as the correct positioning of the mRNA, especially the start codon, is essential for the initiation of translation. By disrupting the mRNA path, Kasugamycin prevents the formation of a stable and correctly configured 30S initiation complex. nih.gov
While Kasugamycin does not directly overlap with the binding site of the initiator tRNA (fMet-tRNA) in the ribosomal P-site, it effectively prevents its stable association. nih.govresearchgate.net The inhibition of initiator tRNA binding is an indirect consequence of the drug's interaction with the mRNA channel. nih.gov
By altering the path of the mRNA, Kasugamycin perturbs the crucial codon-anticodon interaction between the mRNA's start codon and the anticodon loop of the fMet-tRNA. nih.govresearchgate.net This destabilizes the binding of the initiator tRNA to the P-site, leading to its dissociation. nih.govnih.gov Biochemical experiments, such as toeprinting assays, have demonstrated that Kasugamycin blocks the interaction of fMet-tRNA with the 30S subunit in the presence of initiation factors. nih.gov Therefore, Kasugamycin indirectly but powerfully inhibits the final critical step of 30S initiation complex formation: the stable binding of the initiator tRNA. nih.govnih.gov
Specificity and Context-Dependent Translational Control
The inhibitory action of Kasugamycin is not uniform across all types of mRNAs. Its effectiveness is highly dependent on the specific features of the mRNA transcript, demonstrating a sophisticated level of context-dependent control over translation.
A remarkable feature of Kasugamycin's mechanism is its ability to specifically inhibit the translation of canonical mRNAs while having little to no effect on leaderless mRNAs. nih.govresearchgate.net Canonical mRNAs possess a 5' untranslated region (UTR) that includes a Shine-Dalgarno sequence, which guides the 30S subunit to the correct start codon. In contrast, leaderless mRNAs lack this 5' UTR and their translation initiates directly at the 5'-terminal start codon, often through a 70S ribosome-mediated pathway. nih.gov
The basis for this differential inhibition lies in the distinct initiation pathways. For canonical mRNAs, the initiation complex forms on the 30S subunit, where Kasugamycin effectively perturbs the mRNA and prevents stable tRNA binding. nih.govresearchgate.net In the case of leaderless mRNAs, where initiation can occur on a complete 70S ribosome, the presence of the 50S subunit helps to stabilize the binding of the initiator tRNA. researchgate.net This added stability, combined with a reduced overlap between the mRNA path and the Kasugamycin binding site during 70S initiation, minimizes the antibiotic's inhibitory effect. nih.govresearchgate.net This specificity suggests that Kasugamycin's action is finely tuned to the structural nuances of the 30S initiation pathway used by canonical transcripts. elifesciences.org
Recent genome-wide studies have revealed that the inhibitory activity of Kasugamycin is also influenced by the sequence context of the ribosome binding site (RBS) on canonical mRNAs. pnas.orgpnas.org The extent of translation inhibition is not uniform for all genes, even those with canonical leader sequences. nih.gov
A key determinant of Kasugamycin's efficacy is the identity of the nucleotide immediately preceding the start codon, at the -1 position. pnas.orgpnas.org Research has shown that mRNAs with a guanine (B1146940) (G) at the -1 position are the most susceptible to inhibition by Kasugamycin. nih.govpnas.orgnih.gov The inhibitory effect is less pronounced when the -1 position is a cytosine (C), and even weaker with uracil (B121893) (U) or adenine (B156593) (A). nih.gov This indicates that the specific sequence of the mRNA at the junction of the E-site and P-site influences the severity of the steric clash induced by the bound antibiotic, thereby modulating its inhibitory power. nih.govpnas.org This context-dependent inhibition highlights a previously unappreciated layer of specificity in the action of this small ribosomal subunit-targeting antibiotic. pnas.org
| Nucleotide at -1 Position | Susceptibility to Kasugamycin Inhibition |
| Guanine (G) | Most Conducive to Inhibition |
| Cytosine (C) | Less Conducive |
| Uracil (U) | Weakly Conducive |
| Adenine (A) | Weakly Conducive |
Effects on Ribosome Heterogeneity and Stalk Protein Modification
Kasugamycin treatment in bacteria induces notable changes in the ribosomal population, leading to ribosome heterogeneity. A significant effect observed in Escherichia coli is the formation of stable, protein-deficient ~61S ribosomal particles in vivo following exposure to the antibiotic. nih.govnih.gov These altered ribosomes are characterized by the absence of more than six small subunit proteins, including the functionally critical proteins S1 and S12. nih.gov The lack of these proteins is associated with structural modifications in the 16S rRNA. nih.gov
This kasugamycin-induced ribosome population demonstrates a specialized function, showing proficiency in selectively translating leaderless messenger RNAs (mRNAs), which lack a 5' untranslated region. nih.govnih.gov While kasugamycin inhibits the translation of canonical, leadered mRNAs, the translation of these leaderless mRNAs persists. nih.govnih.gov
Furthermore, prolonged treatment with kasugamycin leads to ribosome heterogeneity through alterations in the modification state of the ribosomal stalk proteins. nih.gov Specifically, evidence points to a change in the modification status of proteins bL7/L12 in response to the antibiotic, contributing to the diversity of the ribosome pool within the cell. nih.gov
Dual-Target Inhibition beyond Translation (e.g., Glycoside Hydrolase Family 18 Chitinases)
Beyond its well-established role as a translation inhibitor, kasugamycin has been discovered to possess a dual-target inhibition capability, notably acting as a competitive inhibitor of Glycoside Hydrolase Family 18 (GH18) chitinases. frontiersin.orgnih.gov This secondary inhibitory activity has been identified against GH18 chitinases from diverse organisms, including bacteria, insects, and humans. frontiersin.orgnih.gov
Chitinases are key enzymes responsible for the biodegradation of chitin, an abundant aminopolysaccharide. frontiersin.org The inhibitory action of kasugamycin on these enzymes is distinct from its effect on the ribosome. Research combining tryptophan fluorescence spectroscopy and molecular docking has revealed that kasugamycin binds to the substrate-binding cleft of GH18 chitinases in a manner similar to the enzyme's natural substrate. frontiersin.orgnih.gov The vital interaction for this inhibitory activity is an electrostatic bond between the amino group of kasugamycin and the carboxyl group of a conserved aspartate residue within the catalytic triad (B1167595) of the GH18 chitinase (B1577495). nih.gov
The discovery of this secondary target expands the known biological activities of kasugamycin and presents a new structural scaffold for the design of novel glycoside hydrolase inhibitors. frontiersin.org
Research Findings on Kasugamycin Inhibition of GH18 Chitinases
The following table summarizes the inhibitory activity and binding affinity of kasugamycin against various GH18 chitinases. The equilibrium dissociation constant (Kd) indicates the binding affinity of kasugamycin to the enzyme.
| Enzyme Target | Organism | Kd (μM) |
| OfChtI | Ostrinia furnacalis (Insect) | 0.92 |
| SmChiA | Serratia marcescens (Bacterium) | 1.10 |
| OfChi-h | Ostrinia furnacalis (Insect) | 1.62 |
| HsCht | Homo sapiens (Human) | 4.60 |
| AMCase | Homo sapiens (Human) | 34.11 |
Ribosomal Target Modification
The most prevalent mechanisms of resistance to kasugamycin involve alterations to its binding site on the 30S ribosomal subunit. These modifications prevent the antibiotic from effectively interfering with protein synthesis.
Role of 16S Ribosomal RNA Methyltransferase KsgA in Resistance (A1518, A1519)
A primary mechanism of kasugamycin resistance involves the 16S ribosomal RNA (rRNA) methyltransferase KsgA. This enzyme is responsible for the dimethylation of two adjacent adenosine (B11128) residues, A1518 and A1519, in the 16S rRNA. Inactivation of the ksgA gene leads to the absence of these methyl groups. This lack of methylation results in a conformational change in the ribosome, which in turn confers resistance to kasugamycin. Spontaneous mutations in the ksgA gene that lead to low-level kasugamycin resistance have been observed to occur at a relatively high frequency.
Mutations in 16S Ribosomal RNA Nucleotides (A794, G926, A1519)
Direct mutations within the 16S rRNA can also lead to kasugamycin resistance. Specific nucleotide substitutions at positions A794, G926, and A1519 have been identified as conferring resistance to the antibiotic. nih.gov These sites are located in universally conserved regions of the 16S rRNA, highlighting their critical role in ribosomal function and interaction with kasugamycin. nih.gov Structural studies have shown that kasugamycin binds within the messenger RNA (mRNA) channel of the 30S subunit, in proximity to the conserved nucleotides G926 and A794, which are known sites of resistance.
Alterations in Ribosomal Proteins (e.g., S2 via ksgC mutation)
In addition to modifications of the 16S rRNA, alterations in ribosomal proteins can also contribute to kasugamycin resistance. A mutation in the ksgC locus in Escherichia coli has been shown to affect the ribosomal protein S2, leading to kasugamycin resistance. nih.govasm.orgnih.gov This indicates that changes in the protein components of the ribosome can also impact the binding or action of kasugamycin, thereby reducing its efficacy. nih.gov
Enzymatic Inactivation of Kasugamycin
Another significant mechanism of resistance is the enzymatic modification of the kasugamycin molecule itself, rendering it inactive.
Characterization of N-Acetyltransferases (e.g., aac(2')-IIa gene)
Certain bacteria have acquired genes that encode for enzymes capable of inactivating kasugamycin. One such enzyme is an N-acetyltransferase, encoded by the aac(2')-IIa gene. This enzyme catalyzes the acetylation of the 2'-amino group of kasugamycin. This modification prevents the antibiotic from binding to its ribosomal target, thus conferring resistance. The aac(2')-IIa gene has been identified in rice-pathogenic bacteria, highlighting its clinical and agricultural significance.
Efflux Pump Systems and Reduced Drug Uptake
While direct efflux of kasugamycin has not been extensively documented as a primary resistance mechanism, reduced uptake of the drug into the bacterial cell is a recognized strategy to avoid its effects. Bacteria can develop resistance by decreasing the permeability of their cell membranes to the antibiotic.
Recent research has shed light on the mechanism of kasugamycin uptake in E. coli. It has been demonstrated that kasugamycin hijacks peptide ATP-binding cassette (ABC) importers to enter the bacterial cell. nih.gov Consequently, the loss or alteration of these transport systems can lead to reduced intracellular concentrations of the antibiotic, resulting in a resistant phenotype. nih.gov This mechanism of "illicit transport" highlights that mutations affecting uptake systems can be an underappreciated factor in the development of kasugamycin resistance. nih.gov
| Mechanism Category | Specific Mechanism | Key Genes/Components | Effect |
| Ribosomal Target Modification | Lack of 16S rRNA methylation | ksgA | Prevents kasugamycin binding |
| 16S rRNA mutations | A794, G926, A1519 | Alters kasugamycin binding site | |
| Ribosomal protein alteration | ksgC (affects S2) | Confers kasugamycin resistance | |
| Enzymatic Inactivation | Acetylation of kasugamycin | aac(2')-IIa | Inactivates the antibiotic |
| Reduced Drug Accumulation | Decreased uptake | Peptide ABC-importers | Lowers intracellular drug concentration |
Advanced Research Methodologies and Analytical Approaches for Kasugamycin Studies
Structural Biology Techniques for Macromolecular Complexes
Structural biology has been pivotal in visualizing the interaction between kasugamycin (B1663007) and its ribosomal target.
X-ray crystallography has provided foundational insights into how kasugamycin interacts with the ribosome. The crystal structure of kasugamycin in complex with the Escherichia coli 70S ribosome, determined at a resolution of 3.5 Å, revealed that the antibiotic binds within the messenger RNA (mRNA) channel of the 30S subunit. nih.gov This binding site is strategically located between the universally conserved G926 and A794 nucleotides of the 16S ribosomal RNA (rRNA), which are known sites for kasugamycin resistance. nih.gov
The crystallographic data demonstrated that kasugamycin occupies the mRNA channel between the P and E sites of the ribosome. nih.gov This positioning suggests a direct interference with mRNA binding. nih.gov Modeling studies based on the crystal structure indicated a potential steric clash between kasugamycin and the mRNA backbone, specifically between positions -2 and +1 (where +1 is the first base of the P-site codon). nih.gov This structural evidence provides a compelling explanation for how kasugamycin inhibits the initiation of translation.
Interestingly, crystallographic studies on the Thermus thermophilus 30S ribosomal subunit identified two kasugamycin binding sites. biorxiv.org One of these sites is conserved and corresponds to the primary binding location observed in the E. coli 70S ribosome structure, reinforcing its functional importance. biorxiv.org
Table 1: Key Crystallographic Findings for Kasugamycin-Ribosome Complexes
| Organism | Complex | Resolution (Å) | Key Findings |
| Escherichia coli | 70S Ribosome-Kasugamycin | 3.5 | Kasugamycin binds in the 30S subunit's mRNA channel between nucleotides G926 and A794 of the 16S rRNA. nih.gov |
| Thermus thermophilus | 30S Subunit-Kasugamycin | 3.35 | Identified two binding sites, with the primary site correlating with resistance mutations and chemical protection data. biorxiv.org |
Cryo-electron microscopy (cryo-EM) has emerged as a powerful complementary technique to X-ray crystallography for studying large and dynamic macromolecular assemblies like the ribosome. Recent cryo-EM studies have provided high-resolution structures of kasugamycin bound to various states of the translation initiation complex.
A notable study presented cryo-EM structures of 30S initiation intermediate complexes in the presence of kasugamycin at resolutions ranging from 2.0 to 2.9 Å. biorxiv.orgebi.ac.ukresearchgate.net These structures confirmed that kasugamycin binds within the E-site of the 30S subunit, effectively obstructing the path of the mRNA. biorxiv.orgebi.ac.ukresearchgate.net The high resolution of these cryo-EM maps has enabled a precise description of the direct and water-mediated interactions between kasugamycin and the 16S rRNA. researchgate.net
Furthermore, cryo-EM has been instrumental in visualizing kasugamycin in complex with the entire 70S ribosome from pathogenic bacteria, offering insights that could aid in the development of new antibacterial agents. nih.gov These studies have produced detailed maps of the antibiotic-ribosome interactions, including the involvement of a network of solvent molecules that mediate further contacts between the drug and its target. nih.gov
Table 2: High-Resolution Cryo-EM Structures of Kasugamycin-Ribosome Complexes
| Complex | Organism | Resolution (Å) | Key Insights |
| Kasugamycin-30S Initiation Intermediate Complex | Escherichia coli | 2.0-2.9 | Confirmed binding in the E-site, precluding the formation of a stable 30S initiation complex. biorxiv.orgebi.ac.ukresearchgate.net |
| Kasugamycin-70S Ribosome | Escherichia coli | 1.6-2.2 | Provided a precise description of antibiotic-ribosome interactions, including mediating solvent networks. nih.gov |
Biochemical and Biophysical Assays
A variety of biochemical and biophysical assays have been employed to dissect the functional aspects of kasugamycin's interaction with the ribosome and its inhibitory effects on translation.
Chemical probing experiments have been crucial in identifying the specific nucleotides in the 16S rRNA that interact with kasugamycin. These studies have shown that kasugamycin protects nucleotides A794 and G926 from chemical modification, providing strong evidence that these residues are part of the drug's binding site. nih.govembopress.orgnih.gov This technique also revealed an enhanced reactivity of C795 in the presence of the antibiotic. nih.govembopress.orgnih.gov
These findings are significant because mutations in A794 and G926 are known to confer resistance to kasugamycin. nih.gov The convergence of chemical probing data and genetic resistance data strongly supports the binding site identified by structural methods. Furthermore, chemical probing has been used to analyze structural changes in the 16S rRNA of ribosomes that accumulate in the presence of kasugamycin in vivo, revealing disruptions in specific helical regions. nih.gov
While primarily known for its interaction with ribosomal RNA, kasugamycin's binding to proteins has also been investigated using techniques like tryptophan fluorescence spectroscopy. This method measures changes in the fluorescence of tryptophan residues in a protein upon ligand binding.
In one study, tryptophan fluorescence was used to demonstrate that kasugamycin can directly interact with the oligopeptide-binding protein OppA, a component of an ABC transporter in E. coli. The addition of kasugamycin was shown to increase the apparent dissociation constant (KD) of OppA for its natural substrate, indicating a direct interaction. plos.org
Additionally, tryptophan fluorescence spectroscopy has been employed to study the binding of kasugamycin to other protein targets, such as chitinases. nih.govnih.govfrontiersin.org In these studies, kasugamycin was observed to quench the native tryptophan fluorescence in a dose-dependent manner, allowing for the determination of equilibrium dissociation constants (Kd). nih.govfrontiersin.org These experimental findings have been complemented by molecular docking studies, which computationally model the interaction between kasugamycin and the protein's substrate-binding cleft. nih.govnih.govfrontiersin.org
Toeprinting, or primer extension inhibition, is a powerful in vitro technique used to map the position of ribosomes on an mRNA molecule. This assay has been instrumental in demonstrating that kasugamycin inhibits the formation of the translation initiation complex. nih.gov
Toeprinting experiments have shown that kasugamycin can block the interaction between mRNA and initiator tRNA (fMet-tRNAfMet) on the 30S subunit, even on ribosomes that are resistant to the antibiotic due to mutations. nih.gov This suggests that the steric hindrance caused by kasugamycin in the mRNA channel is a primary mechanism of inhibition. nih.gov More recent toeprinting analyses have been used to investigate how the sequence of the mRNA, particularly the nucleotide preceding the start codon, influences the inhibitory activity of kasugamycin in a cell-free translation system. nih.gov
Cell-free protein synthesis assays provide a more global view of translation inhibition. These systems have been used to show that kasugamycin inhibits the translation of canonical mRNAs that possess a Shine-Dalgarno sequence, while having a lesser effect on leaderless mRNAs. nih.gov Furthermore, these assays have been adapted to quantify the concentration of active ribosomes by taking advantage of kasugamycin's ability to block new initiation events without affecting already elongating ribosomes. biorxiv.org
Genetic and Genomic Methodologies
Advanced genetic and genomic methodologies have been pivotal in unraveling the complexities of kasugamycin's mode of action, resistance mechanisms, and biosynthetic pathways. These approaches allow for a systematic and high-throughput analysis of the genetic determinants that influence bacterial susceptibility and the regulatory networks governing its production.
Chemical-Genomic Screens for Resistance Determinant Identification
Chemical-genomic screening provides a powerful, unbiased approach to identify genes that, when mutated, alter a microorganism's susceptibility to a specific compound. This methodology has been instrumental in uncovering the genetic factors involved in kasugamycin susceptibility and resistance.
A notable chemical-genomic screen was conducted in Escherichia coli K-12 to explore the determinants of resistance for a range of antibiotics, including kasugamycin. nih.govplos.orgnih.govexlibrisgroup.com This high-throughput approach measured the fitness of a large library of mutants when exposed to various stresses. The screen revealed a common genetic signature for kasugamycin and another antimicrobial, blasticidin S. Further investigation into this signature demonstrated that these compounds utilize an overlapping set of peptide ATP-binding cassette (ABC) importers to enter the bacterial cell. nih.govplos.orgexlibrisgroup.comdatadryad.org This finding suggests that a loss of this uptake mechanism could be an underappreciated strategy for the development of kasugamycin resistance in bacterial pathogens. nih.govplos.orgexlibrisgroup.com The study underscores the utility of chemical genomics in identifying not just direct drug targets but also pathways involved in drug permeability and transport, which are critical components of antibiotic resistance. plos.org
Table 1: Key Findings from a Chemical-Genomic Screen for Kasugamycin Susceptibility in E. coli
| Genetic Determinant Category | Finding | Implication for Kasugamycin Action |
|---|---|---|
| Drug Transport | Kasugamycin and blasticidin S share a common import pathway. | These compounds hijack peptide ABC-importers for cellular entry. |
| Resistance Mechanism | Loss of uptake via these importers confers resistance. | Reduced permeability is a potential mechanism of resistance in pathogens. |
Targeted Gene Knockouts and Overexpression Studies
Targeted manipulation of specific genes through knockouts (deletions) and overexpression is a cornerstone of microbial genetics, enabling researchers to probe the function of individual genes related to antibiotic action and biosynthesis.
Gene Knockouts for Resistance Analysis: Studies have shown that mutations in the ksgA gene are a primary determinant of kasugamycin resistance. nih.govnih.govapsnet.org The ksgA gene encodes a 16S rRNA dimethyltransferase, an enzyme that modifies the ribosome. nih.govresearchgate.net Spontaneous kasugamycin-resistant mutants isolated from Neisseria gonorrhoeae all contained mutations within the ksgA gene, including point mutations and deletions. nih.gov Similarly, in Bacillus subtilis, spontaneous mutations in ksgA that confer a modest level of kasugamycin resistance occur at a high frequency. nih.gov Inactivation of the KsgA protein leads to the loss of dimethylation of two adenosine (B11128) bases in the 16S rRNA, which is the basis for resistance. nih.gov
Gene Knockouts and Overexpression for Production Enhancement: In the context of kasugamycin biosynthesis by Streptomyces species, targeted gene manipulation has been used to enhance production. In a study involving the low-yielding Streptomyces kasugaensis and the high-yielding Streptomyces microaureus, several regulatory genes were identified and manipulated. nih.gov
Key findings from these studies include:
Overexpression of kasT : Overexpressing the regulatory gene kasT in S. kasugaensis resulted in a 186% increase in the kasugamycin titer. nih.gov
Deletion of Negative Regulators : Deleting the genes kasW, kasX, kasV, and kasS in S. kasugaensis improved kasugamycin production by 12%, 19%, 194%, and 22%, respectively. nih.gov
Strain-Dependent Effects : Interestingly, the effects of these genetic manipulations differed between the low- and high-yielding strains. For instance, deleting kasV had no obvious effect in the high-yielding S. microaureus, and disrupting kasS surprisingly decreased production in this strain. nih.gov
These studies highlight how targeted genetic modifications can elucidate the function of specific genes in both resistance and biosynthesis, as well as reveal the complex, strain-specific nature of regulatory networks.
Table 2: Effects of Gene Knockouts and Overexpression on Kasugamycin Production in S. kasugaensis
| Gene Manipulated | Type of Manipulation | Effect on Kasugamycin Titer | Percentage Change |
|---|---|---|---|
| kasT | Overexpression | Increased | +186% |
| kasW | Deletion | Increased | +12% |
| kasX | Deletion | Increased | +19% |
| kasV | Deletion | Increased | +194% |
| kasS | Deletion | Increased | +22% |
Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) for Gene Expression Profiling
Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) is a highly sensitive and specific technique used to measure the expression levels of targeted genes. This method is crucial for understanding how genetic modifications or environmental conditions affect the transcriptional activity of genes involved in kasugamycin biosynthesis and resistance.
In studies aimed at improving kasugamycin production, qRT-PCR was employed to analyze the transcription of kas genes in engineered strains of S. kasugaensis and S. microaureus. nih.gov Researchers found that the deletion of negative regulatory genes, such as kasW, kasX, kasV, and kasS, led to a significant increase in the transcription of the kasugamycin biosynthetic genes. nih.gov This provided direct evidence that these deleted genes function as repressors of the biosynthetic pathway. Furthermore, qRT-PCR analysis revealed a much higher transcription level of kas genes in the high-yielding S. microaureus compared to the low-yielding S. kasugaensis, which helps to explain the differential effects of gene manipulation between the two strains. nih.gov This application of qRT-PCR is vital for correlating genetic modifications with changes in gene expression, thereby validating the function of regulatory elements within the biosynthetic gene cluster.
Isotope-Feeding Studies for Biosynthetic Pathway Elucidation
Isotope-feeding studies are a classical and definitive method for elucidating the biosynthetic pathways of natural products. By supplying isotopically labeled precursors (e.g., with ¹⁴C or ¹³C) to the producing organism, researchers can trace the incorporation of these labels into the final molecule, thereby identifying its building blocks.
Early research into the biosynthesis of kasugamycin utilized ¹⁴C-labeled compounds to determine the origins of its distinct structural moieties. nih.govresearcher.life These studies involved feeding various labeled potential precursors to Streptomyces kasugaensis and then analyzing the distribution of the radiolabel in the produced kasugamycin.
The key findings from these isotope-feeding experiments were:
The D-inositol moiety : This part of the molecule was found to be derived from glucose.
The kasugamine (B1673303) moiety (the diamino sugar) : This component is also derived from glucose.
The two-carbon side chain : The incorporation of various ¹⁴C-labeled compounds was tested to identify the precursor of the amidine group's side chain. researcher.life It was found that ¹⁴C-labeled glycine (B1666218) was highly and almost exclusively incorporated into the two carbons of this side chain, indicating that glycine is the direct precursor. researcher.life
These foundational studies were critical in outlining the core metabolic pathways that converge to assemble the kasugamycin molecule.
Table 3: Precursor Incorporation into Kasugamycin Determined by Isotope-Feeding Studies
| Kasugamycin Moiety | Identified Precursor | Isotope Used |
|---|---|---|
| D-inositol | Glucose | ¹⁴C |
| Kasugamine (diamino sugar) | Glucose | ¹⁴C |
| Two-carbon side chain of the amidine group | Glycine | ¹⁴C |
Chromatographic and Spectrometric Analytical Techniques
The accurate quantification and identification of kasugamycin in various matrices, from fermentation broths to environmental samples, rely on sophisticated analytical techniques. Chromatographic separation combined with spectrometric detection provides the necessary sensitivity and selectivity for these analyses.
High-Performance Liquid Chromatography (HPLC) with Ultraviolet Detection
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of chemical compounds. When coupled with an Ultraviolet (UV) detector, it provides a robust method for analyzing compounds that possess a UV-absorbing chromophore.
Although kasugamycin itself lacks a strong chromophore, methods have been developed for its analysis using HPLC-UV. The detection is typically performed at a low wavelength, around 210 nm. tandfonline.comresearchgate.net An analytical method for kasugamycin in irrigation water utilized an Aqua C18 column with a UV detector set at 210 nm. tandfonline.comnih.gov This method demonstrated a good linear relationship between the concentration of kasugamycin and the peak area, with a correlation coefficient of 0.998 for concentrations ranging from 0.1 to 10.2 µg/mL. tandfonline.comnih.gov To handle interfering substances in complex matrices like irrigation water, a solid-phase extraction (SPE) step using an aromatic sulfonic acid column is often employed for sample cleanup prior to HPLC analysis. tandfonline.comnih.gov The limit of quantitation (LOQ) for kasugamycin in irrigation water was established at 2.2 µg/mL. tandfonline.comnih.gov While effective for relatively clean samples or at higher concentrations, the sensitivity of HPLC-UV can be limited, and for trace-level analysis in complex biological matrices, more sensitive techniques like mass spectrometry are often preferred. xn--untersuchungsmter-bw-nzb.de
Table 4: Summary of an HPLC-UV Method for Kasugamycin Analysis in Water
| Parameter | Specification |
|---|---|
| Chromatographic Column | Aqua C18 (250 x 4.6 mm) |
| Detection Wavelength | 210 nm |
| Linearity Range | 0.1 to 10.2 µg/mL |
| Correlation Coefficient (r) | 0.998 |
| Sample Cleanup | Aromatic sulfonic acid solid-phase extraction (SPE) |
| Limit of Quantitation (LOQ) in Irrigation Water | 2.2 µg/mL |
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) has emerged as a powerful and widely adopted technique for the analysis of kasugamycin in various matrices, offering high sensitivity and selectivity. This method is particularly valuable for detecting and quantifying kasugamycin residues in complex samples such as food and environmental matrices.
Researchers have developed and validated numerous LC-MS/MS methods for the determination of kasugamycin. For instance, a method for the simultaneous analysis of kasugamycin and streptomycin (B1217042) in vegetables was established, demonstrating excellent performance. rsc.org Key parameters of this method included the use of a mixed-mode HPLC column and a ternary mobile phase to achieve sufficient retention and resolution of these highly polar compounds. rsc.org Heated-electrospray ionization (H-ESI) was employed for the ionization of kasugamycin. rsc.org A notable finding was that kasugamycin primarily showed singly charged ions in the full-scan mass spectrum. rsc.org The fragmentation of kasugamycin has been studied, revealing that the cleavage of the glycosidic bonds yielded the main product ions, which are utilized for quantitation and confirmation in Multiple Reaction Monitoring (MRM) mode. rsc.org
Method validation studies have demonstrated the robustness and reliability of LC-MS/MS for kasugamycin analysis. For tomato matrices, the method achieved low limits of quantitation (5–10 µg kg⁻¹), high precision with relative standard deviations (RSD) better than 7%, and good accuracy with a relative error of less than 8% at a concentration of 100 µg kg⁻¹. rsc.org A simple clean-up procedure using hydrophilic–lipophilic-balanced cartridges resulted in recoveries greater than 80% for kasugamycin in various vegetable extracts, including tomato, zucchini, chard, and lettuce. rsc.org A significant challenge in the analysis of kasugamycin is matrix suppression, which was effectively mitigated by a 1:5 sample dilution with acetonitrile, leading to a 100-fold improvement in sensitivity. rsc.org
Further studies have focused on the analysis of kasugamycin in fruits and vegetables, employing a diol column and tandem mass spectrometric detection in the ESI (+) mode. xn--untersuchungsmter-bw-nzb.de This approach demonstrated excellent linearity over a concentration range of 0.001–0.5 µg/ml. xn--untersuchungsmter-bw-nzb.de The limits of detection and quantitation were determined to be ≤ 3 µg/kg and ≤ 4 µg/kg, respectively, in cucumber, and ≤ 6 µg/kg and ≤ 10 µg/kg, respectively, in apple, with excellent recoveries and precision (RSD ≤ 8.1%). xn--untersuchungsmter-bw-nzb.de
The application of LC-MS/MS has also been extended to the analysis of kasugamycin residues in herbal medicine. ugm.ac.idugm.ac.id An analytical method for kasugamycin in Achyranthes japonica Nakai was developed using an amide column suitable for polar substances. ugm.ac.id This study highlighted the importance of sample preparation, with a single strong cation exchange (SCX) solid-phase extraction (SPE) cartridge providing efficient extraction and purification. ugm.ac.id The limit of detection (LOD) and limit of quantification (LOQ) for this method were 0.008 ng and 0.04 mg/kg, respectively, with recovery rates between 86.3–97.2% and an RSD below 8.8%. ugm.ac.id
Table 1: Performance of LC-MS/MS Methods for Kasugamycin Analysis
| Matrix | Limit of Quantitation (LOQ) | Precision (%RSD) | Accuracy (Relative Error) | Recovery (%) |
|---|---|---|---|---|
| Tomato | 5–10 µg kg⁻¹ | < 7% | < 8% | > 80% |
| Cucumber | ≤ 4 µg/kg | ≤ 8.1% | - | 81-85% |
| Apple | ≤ 10 µg/kg | ≤ 8.1% | - | 81-85% |
| Achyranthes japonica | 0.04 mg/kg | < 8.8% | - | 86.3–97.2% |
Capillary Electrophoresis (CE)
Capillary Electrophoresis (CE) is another analytical technique that has been successfully applied to the study of kasugamycin. This method is particularly well-suited for the separation of polar and charged molecules like kasugamycin.
A high-performance capillary electrophoretic (HPCE) method with a UV-vis detector has been utilized to determine the kasugamycin content in commercial formulated products. acs.org This method demonstrated an instrument detection limit of 0.44 μg/mL and a method detection limit of 0.51 μg/mL. acs.org The recoveries of kasugamycin in these formulated products were excellent, ranging from 99.9% to 103.2%. acs.org The precision of the method was also high, with relative standard deviation (RSD) values between 0.57% and 2.22%. acs.org A good linear correlation was observed between the concentration and the peak area over a range of 0.52−874.60 μg/mL. acs.org
Interestingly, kasugamycin itself has been investigated as a novel chiral selector in capillary electrophoresis. rsc.orgresearchgate.net This research demonstrated the potential of kasugamycin to separate stereoisomers of various compounds, including ephedrine (B3423809) and pseudoephedrine, quinine (B1679958) and quinidine, and others. rsc.orgresearchgate.net This dual role of kasugamycin as both an analyte and a chiral selector highlights its unique chemical properties and potential applications in analytical chemistry. rsc.orgresearchgate.net
Table 2: Performance of HPCE Method for Kasugamycin in Formulated Products
| Parameter | Value |
|---|---|
| Instrument Detection Limit | 0.44 μg/mL |
| Method Detection Limit | 0.51 μg/mL |
| Recovery | 99.9–103.2% |
| Relative Standard Deviation (RSD) | 0.57–2.22% |
Electrospray Ionization-Mass Spectrometry (ESI-MS)
Electrospray Ionization-Mass Spectrometry (ESI-MS) is a soft ionization technique that is highly effective for the analysis of polar and thermally labile molecules like kasugamycin. It has been shown to be more sensitive than Fast-Atom Bombardment Mass Spectrometry (FAB-MS) for the detection of this compound. researchgate.net
In ESI-MS analysis of a kasugamycin-HCl salt dissolved in water, the base peaks observed were at m/z 380.1 and 402.1. researchgate.netresearchgate.net These peaks correspond to the protonated molecule [M+H]⁺ and the sodium adduct [M+Na]⁺ of kasugamycin, respectively. researchgate.netresearchgate.net The ability to readily form these ions makes ESI-MS a valuable tool for the identification and characterization of kasugamycin.
Table 3: Observed Ions of Kasugamycin in ESI-MS
| Ion | m/z Value |
|---|---|
| [M+H]⁺ | 380.1 |
| [M+Na]⁺ | 402.1 |
Fast-Atom Bombardment Mass Spectrometry (FAB-MS)
Fast-Atom Bombardment Mass Spectrometry (FAB-MS) is an older ionization technique that has also been applied to the analysis of kasugamycin. However, its utility for this particular compound appears to be limited compared to more modern techniques like ESI-MS.
In a comparative study, FAB-MS was found to be less sensitive than ESI-MS for the detection of kasugamycin. researchgate.net In one instance, when analyzing a kasugamycin-HCl salt, the kasugamycin ion was not detected at all using FAB-MS. researchgate.net This suggests that FAB-MS may not be the optimal method for sensitive and reliable analysis of kasugamycin. FAB is a soft ionization technique where a beam of high-energy atoms strikes a sample mixed with a non-volatile matrix to create ions. wikipedia.org
Applications of Kasugamycin Phosphate in Advanced Molecular Biology Research
Utilization as a Molecular Probe for Ribosomal Structure-Function Relationships
Kasugamycin's specific interaction with the ribosome has made it an invaluable molecular probe for dissecting the intricate relationship between ribosomal structure and its function in protein synthesis. X-ray crystallography studies have revealed that kasugamycin (B1663007) binds within the messenger RNA (mRNA) channel of the 30S ribosomal subunit. researchgate.net This binding occurs between the universally conserved G926 and A794 nucleotides in the 16S ribosomal RNA (rRNA), which are also sites of kasugamycin resistance. researchgate.netnih.gov By occupying this critical space, kasugamycin sterically hinders the binding of the initiator fMet-tRNAfMet to the ribosomal P-site, thereby preventing the formation of the translation initiation complex on canonical mRNAs. researchgate.netusda.gov
One of the most significant applications of kasugamycin in this area is its ability to differentiate between the translation initiation of canonical (leadered) and leaderless mRNAs. While it effectively inhibits the former, the translation of leaderless mRNAs can proceed in its presence. researchgate.netusda.gov This differential inhibition has enabled researchers to study the alternative initiation mechanisms employed for leaderless transcripts.
Furthermore, research has shown that kasugamycin treatment in Escherichia coli can induce the formation of stable, protein-deficient 61S ribosomes. google.commdpi.comnih.gov These unusual ribosomes lack several small subunit proteins, including the functionally important S1 and S12, yet they are proficient in selectively translating leaderless mRNAs. google.commdpi.comnih.gov This phenomenon has provided a unique experimental system to investigate the minimal structural requirements for ribosomal function and to explore evolutionary aspects of the translation machinery, suggesting that such protein-depleted ribosomes might resemble ancestral forms. google.commdpi.com
Investigation of Bacterial Stress Responses and Adaptive Mechanisms
The introduction of an antibiotic like kasugamycin imposes a significant stress on bacterial cells, forcing them to mount adaptive responses to survive. The study of these responses provides critical insights into bacterial physiology and mechanisms of antibiotic tolerance. Prolonged treatment of E. coli with kasugamycin leads to a bacteriostatic state where, despite the general inhibition of protein synthesis, there is a selective synthesis of specific proteins. usda.gov
This selective protein synthesis is a key component of the bacterial stress response. Research has identified that among the proteins synthesized during kasugamycin-induced stress are heat shock and cold shock proteins, as well as ribosomal proteins and ribosome-modifying enzymes. usda.gov This indicates a complex adaptive strategy where the bacterium remodels its proteome to cope with the antibiotic-induced inhibition of translation.
Moreover, kasugamycin treatment leads to ribosome heterogeneity, including alterations in the modification status of stalk proteins like bL7/L12. usda.gov This heterogeneity may contribute to the selective translation of certain mRNAs, such as leaderless and short-leadered transcripts, which are generated through mechanisms like alternative transcription and RNA processing under stress conditions. usda.gov By studying which proteins are synthesized and how the translational machinery is altered in the presence of kasugamycin, researchers can map the complex regulatory networks that govern bacterial adaptation to antibiotic stress.
Development of Novel Glycoside Hydrolase Inhibitors Based on Kasugamycin Scaffold
Beyond its well-established role as a ribosome inhibitor, recent research has uncovered a new molecular target for kasugamycin: the glycoside hydrolase family 18 (GH18) chitinases. researchgate.netrayfull.netnih.gov Chitinases are enzymes crucial for the degradation of chitin, a key structural component in the cell walls of fungi and the exoskeletons of insects. This discovery has opened up a new avenue for the development of novel antifungal and insecticidal agents based on the kasugamycin scaffold.
Kasugamycin acts as a competitive inhibitor of GH18 chitinases from diverse organisms, including bacteria, insects, and humans. researchgate.netrayfull.netnih.gov Tryptophan fluorescence spectroscopy and molecular docking studies have revealed that kasugamycin binds to the substrate-binding clefts of these enzymes. researchgate.netrayfull.netnih.gov A critical interaction for its inhibitory activity is an electrostatic bond between the amino group of kasugamycin and the carboxyl group of a conserved aspartate residue within the enzyme's catalytic triad (B1167595). researchgate.netrayfull.netnih.gov
The finding that kasugamycin, a molecule not structurally related to the natural substrate of chitinases, can act as a potent inhibitor is significant. It provides a novel, non-substrate-based scaffold for the design and synthesis of new, more specific, and potent GH18 chitinase (B1577495) inhibitors. researchgate.netrayfull.netnih.gov This is a promising strategy for the development of new agrochemicals and potentially therapeutic agents targeting fungal infections and other diseases where chitinase activity is implicated.
Inhibitory and Binding Affinities of Kasugamycin towards GH18 Chitinases
| Organism | Chitinase | Ki (μM) | Kd (μM) |
|---|---|---|---|
| Human | HsCht | 0.25 | 0.92 |
| Human | AMCase | 6.27 | 15.84 |
| Insect | OfChtI | 0.47 | 3.96 |
| Insect | OfChi-h | 2.7 | 11.5 |
Data sourced from Qi, et al. (2021). Ki represents the inhibition constant, and Kd represents the equilibrium dissociation constant.
Studies on Plant-Pathogen Molecular Interactions and Disease Control Strategies
Kasugamycin has been widely used in agriculture to control a variety of plant diseases caused by both fungi and bacteria. rayfull.netplantgrowthhormones.com Its primary application has been in the management of rice blast, a devastating disease caused by the fungus Magnaporthe oryzae (also known as Pyricularia oryzae). plantgrowthhormones.com Kasugamycin is also effective against numerous bacterial pathogens, including those causing tomato canker, cucumber bacterial angular spot, and pepper bacterial scab. rayfull.net
The mode of action of kasugamycin in disease control is the inhibition of protein synthesis in the pathogenic microorganisms. rayfull.net Kasugamycin exhibits strong systemic and osmotic properties, allowing it to be rapidly absorbed and translocated within the plant upon application. rayfull.net This systemic activity is crucial for its efficacy, as it can reach pathogens that are not directly in contact with the spray. While its direct bactericidal and fungicidal power in vitro can be modest, its ability to inhibit the growth and development of fungal mycelium and bacterial populations within the plant leads to effective disease control. rayfull.net
Research into the molecular interactions has also focused on the development of resistance in pathogens. In P. oryzae, resistance to kasugamycin has been linked to mutations in specific genetic loci. nih.govmade-in-china.com Understanding the genetic and molecular basis of resistance is critical for developing sustainable disease management strategies that can mitigate the risk of resistance evolution. The use of kasugamycin in agriculture provides a practical context for studying the co-evolutionary arms race between pathogens and chemical control agents at a molecular level.
Research into Nanotechnology-Enabled Delivery and Detection Systems for Agricultural Applications
A significant challenge in the agricultural use of kasugamycin is its instability, as it can be degraded by factors such as UV irradiation and unfavorable pH, which reduces its efficiency and longevity in the field. mdpi.comresearchgate.net To address these limitations, researchers are exploring the use of nanotechnology to develop advanced delivery systems for kasugamycin. These systems aim to protect the active ingredient, ensure its controlled and sustained release, and improve its targeting and efficacy.
One promising approach involves the use of silica-based nanoparticles. Kasugamycin has been covalently attached to amino-modified silica (B1680970) nanospheres, creating a "kasuga-silica" nanoconjugate. researchgate.net This formulation has been shown to effectively protect kasugamycin from photodegradation. researchgate.net For instance, while free kasugamycin can be completely degraded by UV light within 56 hours, the conjugated form showed only 25% degradation after 72 hours. researchgate.net The release of kasugamycin from these nanospheres is influenced by environmental factors such as temperature and pH, allowing for a more controlled application. researchgate.net
Other innovative delivery systems being investigated include:
Pectin-conjugated microcapsules: Kasugamycin has been conjugated to pectin, a plant-based polysaccharide, to create a microbe-triggered release system. nih.govresearchgate.net The conjugate is stable but can be broken down by enzymes like pectinase, which are often secreted by plant pathogens during infection, leading to a targeted release of the antibiotic at the site of disease. nih.govresearchgate.net
Zeolitic Imidazolate Frameworks (ZIFs): A pH-responsive controlled-release system using ZIF-93 has been developed. KSM@ZIF-93 nanoparticles protect the kasugamycin from UV degradation and release it under the acidic conditions often found at sites of bacterial infection, providing a targeted and synergistic antibacterial effect. mdpi.com
Q & A
Q. What are the standard analytical methods for detecting kasugamycin phosphate in plant tissues, and how do they address matrix interference?
this compound is typically analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with optimized solid-phase extraction (SPE) cleanup. For plant matrices like Achyranthes japonica Nakai, methanol (pH 13) is used for extraction, followed by SPE purification with HLB or SCX cartridges to reduce matrix effects . Matrix-matched calibration curves are critical for accuracy, as herbal medicines contain complex interfering compounds (e.g., alkaloids, glycosides) that co-elute with kasugamycin . A validated method achieves a limit of quantification (LOQ) of 0.04 mg kg⁻¹ in herbal matrices .
Q. What are the common interferences in this compound analysis, and how are they mitigated?
Key interferences include polar organic compounds (e.g., flavonoids, saponins) in herbal matrices and residual solvents. To address this:
- SPE cartridge optimization : Silica cartridges show poor recovery (~93%) due to matrix overload, while HLB/SCX cartridges improve recovery to >95% by selectively retaining kasugamycin .
- Chromatographic separation : Amide columns outperform C18 and HILIC columns by providing better retention and peak symmetry for kasugamycin, minimizing co-elution with interferents .
Advanced Research Questions
Q. How can researchers resolve contradictions in kasugamycin recovery rates across different SPE protocols?
Discrepancies in recovery rates (e.g., 93.2% with methanol vs. 95.5% with pure water ) arise from solvent polarity and matrix interactions. To resolve these:
- Systematic testing : Compare elution solvents (methanol, acetonitrile, water) and SPE phases (silica, HLB, SCX) under controlled pH conditions.
- Validation metrics : Use spike-and-recovery experiments at multiple concentration levels (e.g., 0.1–1.0 mg kg⁻¹) and validate against international standards (e.g., Codex Alimentarius CAC/GL 40) .
Q. What methodological strategies improve the sensitivity of kasugamycin detection in complex matrices?
- Column chemistry : Amide columns enhance sensitivity by leveraging hydrogen bonding with kasugamycin’s amino groups, achieving a detection limit of 0.01 mg kg⁻¹ .
- Ion-pairing agents : Additives like heptafluorobutyric acid (HFBA) in mobile phases improve ionization efficiency in LC-MS/MS .
- Matrix dilution : For highly concentrated samples (e.g., A. japonica roots), dilute extracts to reduce ion suppression while maintaining LOQ .
Q. How does this compound uptake in plants influence residue analysis, and what experimental models are used to study this?
Kasugamycin is transported via phloem-loading mechanisms , similar to glyphosate, as demonstrated in castor bean (Ricinus communis) seedlings using radiolabeled kasugamycin . Key experimental considerations:
- Hydroponic systems : Monitor uptake kinetics under controlled nutrient conditions.
- Transporter inhibition : Co-apply phosphate transporter inhibitors (e.g., arsenate) to isolate kasugamycin-specific pathways .
Methodological Design & Validation
Q. What validation criteria are essential for this compound residue methods in compliance with regulatory guidelines?
- Selectivity : No interfering peaks within ±5% of kasugamycin’s retention time .
- Linearity : R² ≥ 0.99 across the calibration range (e.g., 0.04–2.0 mg kg⁻¹) .
- Recovery : 70–120% recovery rates at LOQ and higher concentrations .
- Precision : Relative standard deviation (RSD) ≤20% for intraday and interday assays .
Q. How can researchers address the lack of kasugamycin residue data in non-agricultural matrices (e.g., herbal medicines)?
- Cross-matrix validation : Adapt protocols from agricultural products (e.g., peppers, soybeans) by increasing SPE cleanup steps and optimizing extraction solvents for phenolic-rich matrices .
- Collaborative studies : Partner with pharmacognosy labs to validate methods across diverse herbal species.
Data Interpretation & Contradictions
Q. How should researchers interpret conflicting kasugamycin stability data in acidic vs. alkaline extraction conditions?
Q. What statistical approaches are recommended for analyzing kasugamycin’s dose-response relationships in antimicrobial assays?
- Non-linear regression : Fit data to log-logistic models (e.g., EC₅₀ calculations) using tools like R’s drc package.
- ANOVA with post hoc tests : Compare treatment groups (e.g., kasugamycin vs. streptomycin) under varying pH/temperature conditions .
Emerging Research Directions
What unresolved questions exist about kasugamycin’s environmental fate and resistance mechanisms?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
